
Ivermectin monosaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivermectin monosaccharide is a derivative of ivermectin, a well-known broad-spectrum antiparasitic agent. Ivermectin itself is derived from avermectins, which are macrocyclic lactone compounds produced by the bacterium Streptomyces avermitilis. This compound retains the core structure of ivermectin but includes a monosaccharide moiety, which can influence its pharmacokinetic and pharmacodynamic properties.
Applications De Recherche Scientifique
Ivermectin monosaccharide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of monosaccharide modifications on macrocyclic lactones.
Biology: Investigated for its potential to modulate biological pathways and interactions with cellular receptors.
Medicine: Explored for its enhanced pharmacokinetic properties and potential therapeutic applications in treating parasitic infections and other diseases.
Industry: Utilized in the development of new antiparasitic formulations and as a reference standard in analytical chemistry.
Mécanisme D'action
Target of Action
Ivermectin monosaccharide primarily targets the glutamate-gated chloride channels found in nematodes and insects . These channels play a crucial role in the transmission of signals in the nervous system of these organisms .
Mode of Action
This compound acts as a selective positive allosteric modulator at the glutamate-gated chloride channels . It binds to these channels, leading to an influx of chloride ions into the cell . This “locks” the receptor in an activated (open) conformation, allowing unrestricted passage of chloride ions into the cell . This influx of chloride ions hyperpolarizes the neuron, leading to a decrease in excitability and ultimately paralysis and death of the parasite .
Biochemical Pathways
This compound affects several biochemical pathways. It directly inhibits the NF-kb pathway and STAT-3 , and indirectly inhibits PAK-1 by increasing its ubiquitin-mediated degradation . These pathways are involved in various cellular processes, including inflammation, cell growth, and cell survival .
Pharmacokinetics
This compound, being highly lipophilic, accumulates in fat tissues, causing its long-term existence in the body . The plasma half-life of its metabolites is about 72 hours, which is fourfold that of the parent drug . This long half-life allows for sustained activity against parasites .
Result of Action
The result of this compound’s action is the effective treatment of various parasitic diseases. It is used to treat conditions such as onchocerciasis, strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . The influx of chloride ions into the parasite’s neurons leads to paralysis and death of the parasite, effectively treating the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that ivermectin residues are observed in various animal products such as milk and meat, presenting several health hazards . Therefore, the environment in which the drug is used can impact its efficacy and stability .
Analyse Biochimique
Biochemical Properties
Ivermectin monosaccharide interacts with various enzymes and proteins. It is metabolized in vivo and in vitro by C-hydroxylation and O-demethylation reactions, primarily catalyzed by the P450 3A4 enzyme, with contributions from P450 3A5 and 2C9 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to adversely affect cells, including cell cycle arrest, apoptosis, mitochondrial permeabilization, calcium accumulation, endothelial dysfunction, and disruptions in cellular homeostasis caused by mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to channels used to relay signals in nerve and muscle cells. This binding leaves the channel in an “open” position, allowing for an increased inhibitory effect, leading to paralysis and the eventual death of the parasite or insect .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant temporal effects. For instance, a study showed that a single dose of this compound could stop the SARS-CoV-2 virus growing in cell culture within 48 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on mice, this compound was found to diminish the MHV viral load and disease in the mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the cytochrome P450 system in the liver and excreted almost exclusively in feces . The metabolic pathways of this compound involve C-hydroxylation and O-demethylation reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has rapid oral absorption, high liposolubility, and is widely distributed in the body .
Subcellular Localization
It is known that this compound is widely distributed in the body, indicating that it may localize in various subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ivermectin monosaccharide typically involves the selective glycosylation of ivermectin. This process can be achieved through the following steps:
Activation of Ivermectin: Ivermectin is first activated by converting it into a reactive intermediate, such as an epoxide or a halide derivative.
Glycosylation Reaction: The activated ivermectin is then reacted with a monosaccharide donor in the presence of a suitable catalyst, such as a Lewis acid or a glycosyltransferase enzyme. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve high yield and selectivity.
Purification: The resulting this compound is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Large-scale fermentation of Streptomyces avermitilis to produce ivermectin.
Isolation and Purification: Isolation of ivermectin from the fermentation broth, followed by purification using crystallization or chromatography.
Glycosylation: Large-scale glycosylation of ivermectin using optimized reaction conditions and industrial-grade reagents.
Final Purification: Purification of the final product to meet pharmaceutical-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions: Ivermectin monosaccharide undergoes various chemical reactions, including:
Oxidation: Oxidation of the monosaccharide moiety can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the monosaccharide, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups onto the monosaccharide moiety, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides, and are carried out in the presence of catalysts or under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Ivermectin: The parent compound, widely used as an antiparasitic agent.
Avermectin: The class of compounds from which ivermectin is derived.
Milbemycin: Another macrocyclic lactone with similar antiparasitic properties.
Uniqueness: Ivermectin monosaccharide is unique due to the presence of the monosaccharide moiety, which can enhance its pharmacokinetic properties and potentially improve its therapeutic efficacy. This modification distinguishes it from other similar compounds and may offer advantages in specific applications.
Propriétés
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRWWNAYSYRQBV-RANFAGGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5C4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does ivermectin monosaccharide affect the feeding behavior of parasitic nematodes like Trichostrongylus colubriformis?
A1: this compound, a macrocyclic lactone anthelmintic (ML), significantly inhibits feeding in T. colubriformis. Research using inulin uptake as a measure of ingestion revealed that this compound effectively reduces the amount of food ingested by the nematodes [].
Q2: What are the electrophysiological effects of this compound on the pharynx of T. colubriformis?
A2: Electropharyngeograms demonstrate that this compound disrupts the electrical activity associated with pharyngeal pumping in T. colubriformis []. The compound initially inhibits the frequency of pharyngeal contractions. This is followed by a decrease in the amplitude of electrical potentials associated with these contractions. This suggests a two-pronged inhibitory effect on the nematode's feeding mechanism.
Q3: How does the potency of this compound compare to other macrocyclic lactones in inhibiting feeding in T. colubriformis?
A3: While all four tested MLs (eprinomectin, ivermectin, this compound, and ivermectin aglycone) inhibited inulin uptake in T. colubriformis, their potency varied []. Eprinomectin was the most potent, followed by ivermectin, this compound, and lastly, ivermectin aglycone. It's important to note that these differences in potency might be influenced by the experimental setup and drug uptake dynamics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
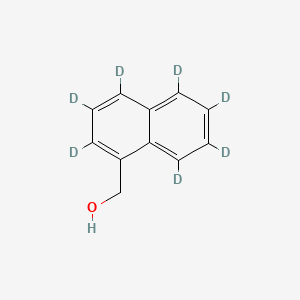
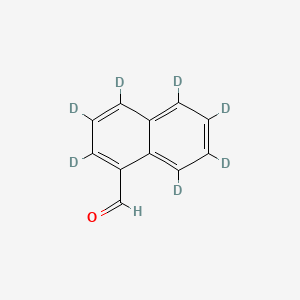

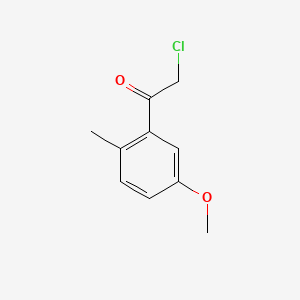
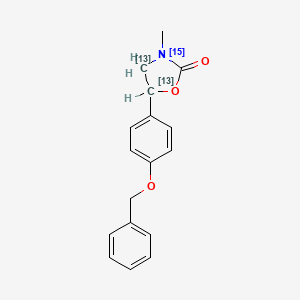
![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)
![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)
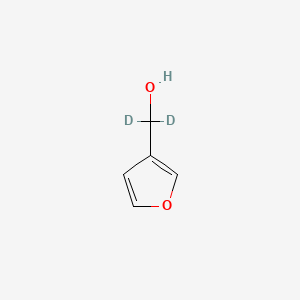
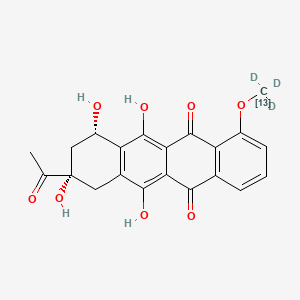

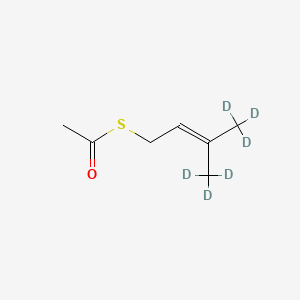

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)
